An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-Methyl-N-p-tolyl-2-aminopyridine
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-Methyl-N-p-tolyl-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-N-p-tolyl-2-aminopyridine is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A thorough understanding of the structural and electronic properties of such molecules is paramount for the rational design and development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (1H) and carbon-13 (13C) NMR chemical shifts for 6-Methyl-N-p-tolyl-2-aminopyridine, offering insights into the influence of its molecular structure on the spectral data.
Molecular Structure and Numbering
The structure of 6-Methyl-N-p-tolyl-2-aminopyridine with the atom numbering scheme used for NMR assignments is shown below. This numbering is crucial for the unambiguous assignment of chemical shifts to the respective nuclei.
Caption: Molecular structure and atom numbering of 6-Methyl-N-p-tolyl-2-aminopyridine.
Predicted 1H and 13C NMR Chemical Shifts
1H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyridine and tolyl rings, the methyl protons, and the amine proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| H-3 | 6.2 - 6.4 | d | Located ortho to the electron-donating amino group, this proton is expected to be significantly shielded. |
| H-4 | 7.2 - 7.4 | t | This proton is expected to be deshielded relative to H-3 and H-5 due to its meta position to both the amino and methyl groups. |
| H-5 | 6.4 - 6.6 | d | Shielded by the ortho methyl group, but less so than H-3 which is ortho to the stronger donating amino group. |
| Pyridine-CH3 | 2.3 - 2.5 | s | Typical chemical shift for a methyl group attached to a pyridine ring. |
| NH | 7.5 - 8.5 | s (broad) | The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet. |
| H-2', H-6' (Tolyl) | 7.0 - 7.2 | d | These protons are ortho to the electron-donating amino group and will be shielded relative to H-3' and H-5'. |
| H-3', H-5' (Tolyl) | 6.8 - 7.0 | d | These protons are meta to the amino group and ortho to the methyl group, leading to a more shielded environment. |
| Tolyl-CH3 | 2.2 - 2.4 | s | Characteristic chemical shift for a methyl group on a benzene ring. |
Table 1: Predicted 1H NMR Chemical Shifts for 6-Methyl-N-p-tolyl-2-aminopyridine.
13C NMR Spectral Analysis
The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-2 | 158 - 160 | The carbon atom directly attached to two nitrogen atoms will be significantly deshielded. |
| C-3 | 105 - 108 | Shielded by the ortho amino group. |
| C-4 | 138 - 140 | Less affected by the substituents, appearing in a typical aromatic region. |
| C-5 | 113 - 116 | Shielded by the adjacent methyl group. |
| C-6 | 156 - 158 | Deshielded due to the attachment of the nitrogen atom and the methyl group. |
| Pyridine-CH3 | 23 - 25 | Typical chemical shift for a methyl carbon on a pyridine ring. |
| C-1' (Tolyl) | 138 - 140 | The ipso-carbon attached to the nitrogen atom. |
| C-2', C-6' (Tolyl) | 120 - 123 | Shielded by the ortho amino group. |
| C-3', C-5' (Tolyl) | 129 - 131 | Typical aromatic carbon chemical shift. |
| C-4' (Tolyl) | 130 - 133 | The ipso-carbon attached to the methyl group. |
| Tolyl-CH3 | 20 - 22 | Characteristic chemical shift for a methyl carbon on a benzene ring. |
Table 2: Predicted 13C NMR Chemical Shifts for 6-Methyl-N-p-tolyl-2-aminopyridine.
Experimental Protocol for NMR Data Acquisition
The following section outlines a standard operating procedure for acquiring high-quality 1H and 13C NMR spectra for compounds such as 6-Methyl-N-p-tolyl-2-aminopyridine.
Sample Preparation
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Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
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Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common first choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH proton.[1]
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Many deuterated solvents are now available with TMS already added. If not, a small drop can be added to the NMR tube.
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Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
For 1H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.
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Temperature: 298 K (25 °C).
For 13C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum.
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Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
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Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): A range of 0 to 220 ppm will cover the vast majority of carbon environments.
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Temperature: 298 K (25 °C).
